Carbamazepine-10,11-epoxide
CAS No.: 36507-30-9
Cat. No.: VC21341848
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 36507-30-9 |
---|---|
Molecular Formula | C15H12N2O2 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | 3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
Standard InChI | InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18) |
Standard InChI Key | ZRWWEEVEIOGMMT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Canonical SMILES | C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Appearance | White Solid |
Melting Point | 204-206°C |
Chemical Structure and Properties
Carbamazepine-10,11-epoxide belongs to the class of organic compounds known as dibenzazepines, characterized by two benzene rings connected by an azepine ring structure. The azepine component is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom .
Basic Chemical Information
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₂N₂O₂ |
Average Molecular Weight | 252.268 |
Monoisotopic Molecular Weight | 252.089877638 |
CAS Registry Number | 36507-30-9 |
IUPAC Name | 3-oxa-11-azatetracyclo[10.4.0.0²,⁴.0⁵,¹⁰]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
Common Synonyms | 10,11-Epoxycarbamazepine, CBZ-10,11-epoxide |
The compound features an epoxide group at positions 10 and 11 of the dibenzazepine structure, which significantly influences its pharmacological properties and metabolism .
Metabolism and Pharmacokinetics
Carbamazepine-10,11-epoxide is the primary metabolite formed during hepatic metabolism of carbamazepine. The metabolism occurs through oxidation processes in the liver before excretion in the urine .
Metabolic Pathway
The metabolic transformation follows an epoxide-diol pathway:
-
Carbamazepine is initially metabolized to carbamazepine-10,11-epoxide
-
The epoxide is further metabolized by hydration to form trans-10,11-dihydroxy-10,11-dihydro-carbamazepine
Studies have demonstrated that approximately 90% of administered carbamazepine-10,11-epoxide can be recovered in urine as trans-10,11-dihydroxy-10,11-dihydro-carbamazepine, indicating complete absorption of the unchanged epoxide .
Pharmacokinetic Profile
Condition | Typical Epoxide/Carbamazepine Ratio |
---|---|
Therapeutic use (adults) | ≤0.2 |
Therapeutic use (children) | ≤0.3 |
Overdose situations | 0.5-0.8 |
With enzyme-inducing comedications | 0.3-1.6 |
Severe toxicity cases | Up to 4.5 |
Notably, a case report documented a fatal carbamazepine overdose where the epoxide metabolite concentration reached 450% higher than the parent compound, far exceeding previously reported values .
Pharmacological Activity and Clinical Significance
Therapeutic Effects
The epoxide has demonstrated equipotent anticonvulsant properties to the parent compound in various experimental models. This pharmacological activity becomes particularly relevant in clinical scenarios where the metabolite accumulates to higher-than-usual concentrations .
Clinical Relevance
The clinical significance of carbamazepine-10,11-epoxide stems from several important factors:
Plasma levels of carbamazepine-10,11-epoxide correlate with those of the parent drug, but this relationship is affected by numerous factors including age, concurrent medications, and individual metabolic differences .
Factors Affecting Carbamazepine-10,11-epoxide Levels
Several factors significantly influence the concentration of carbamazepine-10,11-epoxide:
Drug Interactions
Concomitant administration of certain medications can dramatically alter the metabolism of carbamazepine and its conversion to the epoxide metabolite:
Interacting Medications | Effect on Epoxide Levels |
---|---|
Valproic acid | Increases epoxide/carbamazepine ratio |
Phenytoin | Increases epoxide/carbamazepine ratio |
Phenobarbital | Increases epoxide/carbamazepine ratio |
Primidone | Increases epoxide/carbamazepine ratio |
Topiramate | May induce CYP3A4, increasing epoxide formation |
Felbamate | Inhibits epoxide hydrolase, increasing epoxide levels |
Lamotrigine | No significant effect on epoxide levels |
These drug interactions occur through various mechanisms, including induction of CYP3A4 (increasing the formation of epoxide) or inhibition of epoxide hydrolase (decreasing the elimination of epoxide) .
Physiological Factors
Several physiological and pathological conditions can affect carbamazepine metabolism:
-
Age: Young children have higher rates of metabolism and epoxide/carbamazepine ratios
-
Renal function: Moderate to severe renal disease is associated with higher epoxide/carbamazepine ratios
-
Hepatic function: Liver impairment can affect both the formation and elimination of the epoxide
-
Genetic factors: Individual variations in CYP enzymes and epoxide hydrolase may influence metabolism
Analytical Methods for Detection
Chromatographic Techniques
The gold standard methods for measuring carbamazepine-10,11-epoxide include:
These methods provide accurate quantification of both carbamazepine and its epoxide metabolite, enabling precise therapeutic drug monitoring.
Immunoassay Methods
Immunoassays are widely used for routine carbamazepine monitoring but have varying cross-reactivity with the epoxide metabolite:
Immunoassay Method | Cross-reactivity with Epoxide |
---|---|
PETINIA (Siemens) | 96.2% (range: 86.6%-105.7%) |
ADVIA Centaur (Siemens) | 6.5% (range: 5.3%-7.7%) |
CEDIA (Roche) | Variable cross-reactivity |
Due to these differences in cross-reactivity, mathematical equations have been developed to estimate carbamazepine and epoxide concentrations based on immunoassay results .
Clinical Research Findings and Case Studies
Pediatric Studies
Research in children has revealed important findings regarding carbamazepine-10,11-epoxide:
-
Plasma concentrations in children are in similar ranges to adults on corresponding doses
-
Only weak correlation exists between dose and plasma concentration of carbamazepine in children on monotherapy
-
No correlation observed in children on polytherapy
-
Plasma levels of carbamazepine correlate with those of the metabolite
-
Children on combined treatment had lower carbamazepine concentration and higher metabolite percentages than those on monotherapy
These findings suggest that measuring both carbamazepine and its epoxide metabolite provides more comprehensive therapeutic monitoring in pediatric populations.
Toxicity Case Reports
A particularly striking case report documented a fatal carbamazepine overdose with unique metabolic findings:
-
The epoxide metabolite concentration was 450% higher than the parent compound
-
This ratio of 4.5:1 (epoxide:carbamazepine) was dramatically higher than previously reported values
-
Concomitant topiramate was detected, which may have induced CYP3A4 activity
-
The markedly elevated ratio may have contributed to the fatal outcome
-
The case suggests metabolite quantification could be valuable in severe toxicity assessment
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume